molecular formula C6H15NO2 B1265577 2,2'-Iminodipropanol CAS No. 2294-46-4

2,2'-Iminodipropanol

Cat. No. B1265577
CAS RN: 2294-46-4
M. Wt: 133.19 g/mol
InChI Key: WCYGORCMAJDYJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2'-Iminodipropanol and its derivatives is a critical area of research. For example, Avetisyan et al. (2010) have explored the synthesis of novel functionalized 2-imino-2,5-dihydrofurans, which could potentially involve mechanisms related to or utilizing compounds similar to 2,2'-Iminodipropanol. These syntheses involve reactions of tertiary α-hydroxy ketones with specific amides, indicating a method that might be applicable or analogous to 2,2'-Iminodipropanol synthesis under certain conditions (Avetisyan, Karapetyan, & Tadevosyan, 2010).

Molecular Structure Analysis

The molecular structure of 2,2'-Iminodipropanol derivatives has been analyzed through various spectroscopic methods. Pavitha et al. (2017) have conducted structural, spectroscopic, anti-cancer, and molecular docking studies on novel compounds synthesized from 2-amino-2-methylpropane-1,3-diol, which shares a structural resemblance to 2,2'-Iminodipropanol. These studies provide insights into the molecular geometry, electronic structure, and potential interactions of such molecules, shedding light on the structural aspects of 2,2'-Iminodipropanol (Pavitha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 2,2'-Iminodipropanol or its analogs are pivotal in understanding its reactivity and functional capabilities. For instance, Zhou et al. (2013) have developed a regioselective synthesis of multisubstituted 4-amino- and 6-amino-2-iminopyridines through a copper-catalyzed three-component reaction. This type of reaction showcases the versatility and reactivity of compounds structurally related to 2,2'-Iminodipropanol, providing insights into its chemical behavior (Zhou et al., 2013).

Scientific Research Applications

Biofuel Production

2,2'-Iminodipropanol and related compounds have been investigated for their potential in biofuel production. Alptekin (2017) examined the use of alcohol fuels such as ethanol and isopropanol as additives with diesel fuel, analyzing their performance, combustion, injection, and emission characteristics in a common rail direct injection (CRDI) diesel engine. The study found that alcohol fuel blends with diesel fuel exhibited higher brake specific fuel consumption values and slightly higher maximum cylinder pressure values on average compared to pure diesel fuel (Alptekin, 2017).

Biochemical Engineering

In the field of biochemical engineering, efforts have been made to enhance biofuel production through metabolic engineering. Bastian et al. (2011) engineered ketol-acid reductoisomerase and alcohol dehydrogenase to enable anaerobic 2-methylpropan-1-ol (isobutanol) production in Escherichia coli, achieving 100% theoretical yield. This approach overcame a critical obstacle in biofuel production by constructing an NADH-dependent pathway using engineered enzymes (Bastian et al., 2011).

Tissue Analysis and Medical Research

Matrix assisted laser desorption/ionization (MALDI) imaging mass spectrometry (IMS) is a technique that allows the investigation of the molecular content of tissues within its morphological context, providing label-free measurement of the distribution of hundreds of analytes at once. This method has been increasingly recognized in the field of tissue-based research for molecular assessment of tissue samples, mainly in biomedical research and other scientific fields. Technical advancements in instrumentation, sample preparation, computational data analysis, and protein identification have been made, broadening the applications of MALDI-IMS in various emerging fields including drug imaging (Balluff et al., 2011).

Molecular Imaging and Drug Distribution

MALDI-IMS is also used for studying the spatial distribution of drugs in tissues, providing insights into the distribution of proteins and small molecules within biological systems through the in situ analysis of tissue sections. This technique enables the acquisition of cellular expression profiles while maintaining the cellular and molecular integrity, thereby offering a new frontier for molecular histology (Walch et al., 2008).

Chemical and Pharmaceutical Analysis

Research in chemical and pharmaceutical analysis has also benefited from the applications of 2,2'-Iminodipropanol and related compounds. For instance, the synthesis and characterization of new tetradentate symmetrical ligands and their Pt(II) complexes, which exhibit square planar geometry and diamagnetic properties, have been explored. These findings are critical in understanding the thermal behaviors and magnetic properties of these complexes for potential applications in various industrial and research settings (Baran et al., 2012).

Safety And Hazards

When handling 2,2’-Iminodipropanol, it’s recommended to wear suitable protective clothing and avoid contact with skin and eyes . It’s also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-(1-hydroxypropan-2-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-5(3-8)7-6(2)4-9/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYGORCMAJDYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866323
Record name 2,2'-Azanediyldi(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Iminodipropanol

CAS RN

2294-46-4
Record name 2,2′-Iminobis[1-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2294-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Iminodipropanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-iminodipropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.213
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Synthesis routes and methods I

Procedure details

2-Aminopropan-1-ol (5 g, 66.57 mmol) and 1-hydroxypropan-2-one (5.77 g, 77.89 mmol) were dissolved in ethanol (115 mL) and 50 mg of PtO2 was added. The reaction mixture was stirred at 50 psi H2 pressure at room temperature for 24 h. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to give the crude product, which was used without further purification in the following step. Crude yield: 79%. 1H NMR (400 MHz, CDCl3) δ 4.45 (bs, 2H), 3.42-3.43 (m, 1H), 3.16-3.22 (m, 4H), 2.65-2.69 (m, 2H) 0.87-0.91 (m, 6H): LCMS m/z 133.99 [M+H]+, tR: 4.077 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Platinum dioxide (800 mg) was added to a solution of dl-2-amino-1-propanol (100 g) and hydroxyacetone (115 g) in methanol (1100 mL). The reaction mixture was hydrogenated at 60 psi for 20 hours, after which time, the catalyst was filtered off and the solvent was removed under reduced pressure to afford crude 2,2′-iminodipropan-1-ol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Platinum dioxide (40 mg) was added to a solution of dl-2-amino-1-propanol (6.4 ml) and hydroxyacetone (7.0 g) in methanol (75 ml) over 3 A molecular sieves. The reaction mixture was hydrogenated at 60 psi. for 18 hours, after which time the catalyst was filtered off and the solvent removed under reduced pressure. The crude product was purified by distillation, b.pt. 94° C.@0.2 mbar to afford 2-[(2-hydroxy-1-methylethyl)amino]-1-propanol (3.66 g) as a yellow oil.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Platinum dioxide (40 mg) was added to a solution of dl-2-amino-1-propanol (6.4 ml) and hydroxyacetone (7.0 g) in methanol (75 ml) over 3A molecular sieves. The reaction mixture was hydrogenated at 60 psi. for 18 hours, after which time the catalyst was filtered off and the solvent removed under reduced pressure. The crude product was purified by distillation, b.pt. 94° C. @ 0.2 mbar to afford 2-[(2-hydroxy-1-methylethyl)amino]-1-propanol (3.66 g) as a yellow oil.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One

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